Cas no 81203-57-8 (Panaxynol)

Panaxynol structure
Panaxynol structure
Product Name:Panaxynol
Número CAS:81203-57-8
MF:C17H24O
Megavatios:244.371865272522
CID:726042
PubChem ID:5469789
Update Time:2024-10-27

Panaxynol Propiedades químicas y físicas

Nombre e identificación

    • 1,9-Heptadecadiene-4,6-diyn-3-ol,(3S,9Z)-
    • Panaxynol
    • PANAXYNOL(AS)
    • Falcarinol
    • (3S,9Z)-1,9-Heptadecadiene-4,6-diyn-3-ol
    • (+)-Falcarinol
    • 1,9-Heptadecadiene-4,6-diyn-3-ol, (3S,9Z)-
    • (S)-Falcarinol
    • (3S,9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol
    • (S,Z)-Heptadeca-1,9-dien-4,6-diyn-3-ol
    • (3S)-Falcarinol
    • NSC692928
    • (S,Z)-heptadeca-1,9-dien-4,6-diyne-3-ol
    • C17447
    • Q27155051
    • (3S,9Z)-1,9-Heptadecadiene-4,6-diyn-3-ol (ACI)
    • 1,9-Heptadecadiene-4,6-diyn-3-ol, [S-(Z)]- (ZCI)
    • CHEBI:81095
    • CHEMBL368712
    • CS-0032773
    • 81203-57-8
    • NSC-692928
    • UGJAEDFOKNAMQD-MQNTZWLQSA-N
    • SCHEMBL40768
    • HY-N6241
    • AKOS040760616
    • FS-8091
    • DTXSID101317380
    • (S)-Panaxynol
    • (S)-Carotatoxin
    • GLXC-17106
    • (3S,9Z)-1,9-Heptadecadiene-4,6-diyn-3-ol; (+)-Falcarinol
    • DA-48853
    • MDL: MFCD28964216
    • Renchi: 1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10-/t17-/m0/s1
    • Clave inchi: UGJAEDFOKNAMQD-MQNTZWLQSA-N
    • Sonrisas: C(C#C[C@@H](O)C=C)#CC/C=C\CCCCCCC

Atributos calculados

  • Calidad precisa: 244.182715385 g/mol
  • Masa isotópica única: 244.182715385 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 9
  • Complejidad: 363
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Peso molecular: 244.37
  • Xlogp3: 5.5
  • Superficie del Polo topológico: 20.2

Propiedades experimentales

  • Color / forma: Oil
  • Denso: 0.931±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: Not available
  • Punto de ebullición: 370.6±42.0 °C at 760 mmHg
  • Punto de inflamación: 163.4±20.9 °C
  • índice de refracción: 1.507
  • Disolución: Insuluble (2.1E-4 g/L) (25 ºC),
  • PSA: 20.23000
  • Logp: 3.84690
  • Presión de vapor: 0.0±1.9 mmHg at 25°C

Panaxynol Información de Seguridad

Panaxynol PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
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BP1656-100mg
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TRC
P173555-10mg
Panaxynol
81203-57-8
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$207.00 2023-05-17
TRC
P173555-25mg
Panaxynol
81203-57-8
25mg
$460.00 2023-05-17
TRC
P173555-50mg
Panaxynol
81203-57-8
50mg
$856.00 2023-05-17
TRC
P173555-100mg
Panaxynol
81203-57-8
100mg
$1642.00 2023-05-17

Panaxynol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
1.2 -
Referencia
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 min, 0 °C
2.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Ethylamine ,  Hydroxyamine hydrochloride ,  Cuprous chloride Solvents: Methanol
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referencia
Absolute configuration of falcarinol, a potent antitumor agent commonly occurring in plants
Zheng, Guangrong; et al, Tetrahedron Letters, 1999, 40(11), 2181-2182

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
2.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Acetic anhydride
2.1 Solvents: Water
2.2 Reagents: Acetic acid ,  Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
2.3 Reagents: Sulfuric acid Solvents: Water
3.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
3.2 -
Referencia
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Quinoline ,  Hydrogen ,  Palladium Solvents: Ethanol
2.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine Solvents: Carbon tetrachloride
3.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
3.2 -
Referencia
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Lithium amide Catalysts: Ferric nitrate Solvents: Ammonia
1.2 -
2.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Acetic anhydride
3.1 Solvents: Water
3.2 Reagents: Acetic acid ,  Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
3.3 Reagents: Sulfuric acid Solvents: Water
4.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
4.2 -
Referencia
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Periodic acid (H5IO6) Solvents: Ethyl acetate
1.2 Reagents: Triphenylphosphine ,  Zinc Solvents: Dichloromethane
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
2.2 Reagents: Butyllithium
3.1 Reagents: Ethylamine ,  Hydroxyamine hydrochloride ,  Cuprous chloride Solvents: Methanol
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referencia
Absolute configuration of falcarinol, a potent antitumor agent commonly occurring in plants
Zheng, Guangrong; et al, Tetrahedron Letters, 1999, 40(11), 2181-2182

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Hexamethylphosphoramide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -30 °C
1.2 -30 °C; 30 min, -30 °C; -30 °C → rt; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; overnight, rt
3.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide ;  10 min, -15 °C
3.2 -15 °C; 2 h, -15 °C; -15 °C → rt; 24 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Sodium borohydride Catalysts: Nickel acetate Solvents: Ethanol ;  0 °C; 15 min, rt
4.2 Reagents: Ethylenediamine ;  10 min, rt
4.3 Reagents: Hydrogen ;  rt; 55 min, rt
5.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
6.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
6.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referencia
Absolute configuration of falcarinol, a potent antitumor agent commonly occurring in plants
Zheng, Guangrong; et al, Tetrahedron Letters, 1999, 40(11), 2181-2182

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine Solvents: Carbon tetrachloride
2.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
2.2 -
Referencia
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Métodos de producción 13

Condiciones de reacción
1.1 Solvents: Water
1.2 Reagents: Acetic acid ,  Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
1.3 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
2.2 -
Referencia
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  4 h, rt
2.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Diethylzinc Solvents: Toluene ,  Hexane ;  rt; 1 h, reflux; reflux → rt
1.2 Catalysts: Titanium isopropoxide ,  (+)-BINOL Solvents: Diethyl ether ;  1 h, rt
1.3 rt; 4 h, rt
1.4 Solvents: Water ;  0 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  4 h, rt
3.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 Reagents: Butyllithium
2.1 Reagents: Ethylamine ,  Hydroxyamine hydrochloride ,  Cuprous chloride Solvents: Methanol
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referencia
Absolute configuration of falcarinol, a potent antitumor agent commonly occurring in plants
Zheng, Guangrong; et al, Tetrahedron Letters, 1999, 40(11), 2181-2182

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Sodium borohydride Catalysts: Nickel acetate Solvents: Ethanol ;  0 °C; 15 min, rt
1.2 Reagents: Ethylenediamine ;  10 min, rt
1.3 Reagents: Hydrogen ;  rt; 55 min, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
3.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; overnight, rt
2.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide ;  10 min, -15 °C
2.2 -15 °C; 2 h, -15 °C; -15 °C → rt; 24 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Sodium borohydride Catalysts: Nickel acetate Solvents: Ethanol ;  0 °C; 15 min, rt
3.2 Reagents: Ethylenediamine ;  10 min, rt
3.3 Reagents: Hydrogen ;  rt; 55 min, rt
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
5.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
5.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
5.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide ;  10 min, -15 °C
1.2 -15 °C; 2 h, -15 °C; -15 °C → rt; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Sodium borohydride Catalysts: Nickel acetate Solvents: Ethanol ;  0 °C; 15 min, rt
2.2 Reagents: Ethylenediamine ;  10 min, rt
2.3 Reagents: Hydrogen ;  rt; 55 min, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
4.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Métodos de producción 20

Condiciones de reacción
1.1 Catalysts: Triacylglycerol lipase Solvents: Diisopropyl ether ;  30 h, rt
Referencia
A short synthesis of (+) and (-)-falcarinol
McLaughlin, Noel P.; et al, Tetrahedron, 2010, 66(51), 9681-9687

Panaxynol Raw materials

Panaxynol Preparation Products

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